molecular formula C8H17N B1200539 2-Propylpiperidine CAS No. 3238-60-6

2-Propylpiperidine

Cat. No.: B1200539
CAS No.: 3238-60-6
M. Wt: 127.23 g/mol
InChI Key: NDNUANOUGZGEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Coniine, a polyketide-derived alkaloid, primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating the fast signal transmission at synapses.

Mode of Action

Coniine acts as an antagonist to the nicotinic acetylcholine receptors . This means it binds to these receptors but does not activate them, instead, it blocks them. This action inhibits the nervous system, preventing the transmission of signals. Over time, this leads to disruption of the central nervous system .

Biochemical Pathways

The biosynthesis of coniine involves a series of reactions. It commences with the formation of a carbon backbone from butyryl-CoA and two malonyl-CoA building blocks, catalyzed by polyketide synthase . A transamination reaction then incorporates nitrogen from L-alanine. Non-enzymatic cyclization leads to γ-coniceine, the first hemlock alkaloid in the pathway. Ultimately, the reduction of γ-coniceine to coniine is facilitated by NADPH-dependent γ-coniceine reductase .

Result of Action

The molecular effect of coniine’s action is the blockage of nicotinic acetylcholine receptors, leading to an inhibition of the nervous system . On a cellular level, this inhibition disrupts normal cellular communication, leading to a range of effects. In severe cases, this can cause respiratory paralysis and eventually death .

Action Environment

Environmental factors can influence the action of coniine. For instance, the concentration of coniine and other alkaloids in plants can vary with environmental conditions . This can affect the amount of coniine ingested and therefore its toxicity.

Biochemical Analysis

Biochemical Properties

Coniine acts as a nicotinic acetylcholine receptor antagonist, inhibiting the nervous system . It interacts with nicotinic acetylcholine receptors, blocking the transmission of nerve impulses. This interaction leads to the inhibition of neurotransmitter release, resulting in paralysis and potentially death by respiratory failure . The enzymes and proteins involved in this interaction include the nicotinic acetylcholine receptors themselves, which are integral membrane proteins that mediate synaptic transmission .

Cellular Effects

Coniine affects various cell types by disrupting normal cellular processes. It inhibits cell signaling pathways by blocking nicotinic acetylcholine receptors, leading to impaired neurotransmission . This inhibition can alter gene expression and cellular metabolism, resulting in decreased cellular function and viability. In neurons, coniine’s effect on neurotransmitter release can lead to paralysis and respiratory failure .

Molecular Mechanism

At the molecular level, coniine exerts its effects by binding to nicotinic acetylcholine receptors, preventing the binding of acetylcholine . This competitive inhibition blocks the receptor’s normal function, leading to the cessation of nerve impulse transmission. Coniine’s binding to the receptor is non-covalent, involving interactions such as hydrogen bonding and hydrophobic interactions . This inhibition can lead to downstream effects on gene expression and enzyme activity, further disrupting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of coniine can change over time due to its stability and degradation . Coniine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its potency . Long-term exposure to coniine in in vitro or in vivo studies has shown that it can cause sustained inhibition of cellular function, leading to cell death .

Dosage Effects in Animal Models

The effects of coniine vary with different dosages in animal models . At low doses, coniine can cause mild symptoms such as dizziness and nausea. At higher doses, it can lead to severe toxicity, including paralysis and death . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity. High doses of coniine can cause significant adverse effects, including respiratory failure and death .

Metabolic Pathways

Coniine is involved in metabolic pathways that include its biosynthesis from butyryl-CoA and malonyl-CoA . The biosynthesis involves the formation of a carbon backbone by polyketide synthase, followed by transamination and reduction reactions . Enzymes such as polyketide synthase and γ-coniceine reductase play key roles in these pathways . Coniine’s presence can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, coniine is transported and distributed through passive diffusion and interactions with transport proteins . It can accumulate in specific tissues, particularly those with high concentrations of nicotinic acetylcholine receptors . Coniine’s distribution can affect its localization and accumulation, influencing its overall toxicity and cellular effects .

Subcellular Localization

Coniine’s subcellular localization is primarily associated with the plasma membrane, where nicotinic acetylcholine receptors are located . It can also be found in other cellular compartments, depending on its interactions with targeting signals and post-translational modifications . Coniine’s localization can affect its activity and function, influencing its overall impact on cellular processes .

Preparation Methods

2-Propylpiperidine was first synthesized by Albert Ladenburg in 1886 . The synthesis involves several steps:

    Ladenburg’s Synthesis (1886): This method starts with the iodide salt of N-methylpyridine, which is heated to 250°C to obtain 2-methylpyridine. This compound undergoes Knoevenagel condensation with acetaldehyde in anhydrous zinc chloride to yield 2-propenylpyridine.

    Bergmann Synthesis (1932): In this method, 2-methylpyridine is treated with phenyl lithium to form a carbanion, which reacts with ethyl bromide to give 2-propylpyridine.

Properties

IUPAC Name

2-propylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-5-8-6-3-4-7-9-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNUANOUGZGEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046821
Record name dl-Coniine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; Darkens and polymerizes upon exposure to light and air; [Merck Index], Liquid
Record name Coniine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4496
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name (S)-2-Propylpiperidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030285
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

133 °C
Record name CONIINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SOLUBLE IN ALCOHOL, ETHER, ACETONE, BENZENE, AMYL ALCOHOL; SLIGHTLY SOL IN CHLOROFORM; ONE ML DISSOLVES IN 90 ML WATER, LESS SOL IN HOT WATER; THE BASE DISSOLVES ABOUT 25% WATER AT ROOM TEMPERATURE, 18 mg/mL
Record name CONIINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (S)-2-Propylpiperidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030285
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.844-0.848 @ 20 °C/4 °C
Record name CONIINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.69 [mmHg]
Record name Coniine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4496
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

CONINE HAS A NICOTINE-LIKE ACTION IN FIRST STIMULATING AND THEN DEPRESSING AUTONOMIC GANGLIA, AND A CURARE-LIKE EFFECT IN PARALYSING THE MOTOR NERVE ENDINGS TO THE SKELETAL MUSCLES.
Record name CONIINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

COLORLESS LIQUID

CAS No.

3238-60-6, 458-88-8
Record name 2-Propylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3238-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+-)-Coniine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003238606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name dl-Coniine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-2-propylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.820
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Coniine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CONIINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04R53ZF48T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CONIINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (S)-2-Propylpiperidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030285
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

SOLIDIFIES AROUND -2 °C, -2 °C
Record name CONIINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (S)-2-Propylpiperidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030285
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propylpiperidine
Reactant of Route 2
Reactant of Route 2
2-Propylpiperidine
Reactant of Route 3
2-Propylpiperidine
Reactant of Route 4
2-Propylpiperidine
Reactant of Route 5
2-Propylpiperidine
Reactant of Route 6
2-Propylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.